Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride
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Overview
Description
Methyl 2-azabicyclo[310]hexane-3-carboxylate hydrochloride is a heterocyclic compound that features a bicyclic structure with nitrogen as a part of the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride typically involves the cyclopropanation of alpha-diazoacetates. One common method utilizes Ru(II) catalysis for intramolecular cyclopropanation. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes cyclopropanation to produce the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound often involve scalable cyclopropanation reactions. The use of transition metal catalysts, such as Ru(II), allows for efficient and high-yield synthesis. The process is optimized for large-scale production by controlling reaction conditions, such as temperature, pressure, and the concentration of reagents .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of antiviral and anticancer drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The bicyclic structure allows it to fit into the active sites of enzymes, thereby altering their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A crucial component in several antiviral medications.
CHF2-substituted 3-azabicyclo[3.1.0]hexanes: Synthesized via photochemical decomposition of CHF2-substituted pyrazolines.
Uniqueness
Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound has the molecular formula C7H12ClNO2 and a molecular weight of approximately 177.63 g/mol. The compound features a nitrogen atom integrated into its bicyclic structure, which is known to influence its reactivity and biological interactions significantly.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and other non-covalent interactions due to the nitrogen atom in its structure. This interaction profile suggests potential applications in modulating biological pathways relevant to various diseases .
Pharmacological Effects
Preliminary studies indicate that this compound exhibits several promising pharmacological effects, including:
- Antiviral Activity : The compound has shown efficacy against viral infections, particularly as a potential inhibitor of SARS-CoV-2, suggesting a role in antiviral drug development .
- Neuroprotective Effects : Its structural similarity to known neuroprotective agents indicates potential applications in treating neurodegenerative disorders.
- Antimicrobial Properties : Initial findings suggest that the compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
Case Studies and Research Findings
- Inhibition of Viral Replication : In vitro studies demonstrated that this compound can inhibit the replication of SARS-CoV-2 in human bronchial epithelial cells, with an effective concentration (EC50) significantly lower than that of many existing antiviral agents .
- Neuroprotective Studies : Research involving animal models has indicated that this compound may reduce neuronal cell death in models of oxidative stress, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
(1R,2S,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride | 565456-77-1 | 0.98 | Contains additional methyl groups enhancing lipophilicity |
(1R,2R,5S)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride | 200006-66-2 | 0.98 | Different stereochemistry affecting biological activity |
Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate | 62915-48-4 | 0.96 | Lacks hydrochloride salt form, affecting solubility |
This table illustrates how variations in structure influence the pharmacological profiles and solubility characteristics of these compounds, which may be critical in drug design and development processes.
Properties
Molecular Formula |
C7H12ClNO2 |
---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-3-4-2-5(4)8-6;/h4-6,8H,2-3H2,1H3;1H |
InChI Key |
FHEYYGIMTBLPEL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2CC2N1.Cl |
Origin of Product |
United States |
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